Cas no 2137698-36-1 (1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehyde)

1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehyde
- EN300-1116325
- 2137698-36-1
-
- インチ: 1S/C8H7N5O3/c1-11-5-9-8(7(11)4-14)12-3-6(2-10-12)13(15)16/h2-5H,1H3
- InChIKey: BNIXQBQCVFEQEB-UHFFFAOYSA-N
- SMILES: O=CC1=C(N=CN1C)N1C=C(C=N1)[N+](=O)[O-]
計算された属性
- 精确分子量: 221.05488910g/mol
- 同位素质量: 221.05488910g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 294
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.5Ų
- XLogP3: -0.1
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1116325-10g |
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehyde |
2137698-36-1 | 95% | 10g |
$2701.0 | 2023-10-27 | |
Enamine | EN300-1116325-0.1g |
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehyde |
2137698-36-1 | 95% | 0.1g |
$553.0 | 2023-10-27 | |
Enamine | EN300-1116325-1g |
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehyde |
2137698-36-1 | 95% | 1g |
$628.0 | 2023-10-27 | |
Enamine | EN300-1116325-0.5g |
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehyde |
2137698-36-1 | 95% | 0.5g |
$603.0 | 2023-10-27 | |
Enamine | EN300-1116325-10.0g |
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehyde |
2137698-36-1 | 10g |
$3992.0 | 2023-06-09 | ||
Enamine | EN300-1116325-5g |
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehyde |
2137698-36-1 | 95% | 5g |
$1821.0 | 2023-10-27 | |
Enamine | EN300-1116325-5.0g |
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehyde |
2137698-36-1 | 5g |
$2692.0 | 2023-06-09 | ||
Enamine | EN300-1116325-0.05g |
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehyde |
2137698-36-1 | 95% | 0.05g |
$528.0 | 2023-10-27 | |
Enamine | EN300-1116325-0.25g |
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehyde |
2137698-36-1 | 95% | 0.25g |
$579.0 | 2023-10-27 | |
Enamine | EN300-1116325-1.0g |
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehyde |
2137698-36-1 | 1g |
$928.0 | 2023-06-09 |
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehyde 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehydeに関する追加情報
Compound CAS No 2137698-36-1: 1-Methyl-4-(4-Nitro-1H-Pyrazol-1-Yl)-1H-Imidazole-5-Carbaldehyde
The compound CAS No 2137698-36-1, known as 1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehyde, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methyl group, a nitro-substituted pyrazole ring, and an imidazole moiety with an aldehyde functional group. The combination of these structural elements makes it a versatile molecule with intriguing chemical and biological properties.
Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry due to their ability to act as scaffolds for drug design. The presence of the imidazole ring in this compound provides a platform for hydrogen bonding and π-interactions, which are critical for molecular recognition and bioavailability. Furthermore, the nitro group attached to the pyrazole ring introduces electron-withdrawing effects, enhancing the molecule's reactivity and stability. This makes the compound a promising candidate for applications in anti-inflammatory, anticancer, and antimicrobial therapies.
The synthesis of 1-methyl-4-(4-nitro-1H-pyrazol-1-yl)-1H-imidazole-5-carbaldehyde involves a multi-step process that requires precise control over reaction conditions. Researchers have employed various strategies, including condensation reactions and oxidative coupling, to achieve high yields of this compound. The use of microwave-assisted synthesis has been particularly effective in optimizing reaction times and minimizing side products, making this approach highly suitable for large-scale production.
One of the most exciting developments involving this compound is its application in targeted drug delivery systems. The aldehyde group at the 5-position of the imidazole ring allows for easy functionalization, enabling the attachment of targeting ligands or imaging agents. This feature has led to its exploration as a carrier for anticancer drugs, where it can deliver therapeutic payloads directly to cancer cells while minimizing systemic toxicity.
In addition to its medicinal applications, this compound has shown remarkable potential in materials science. Its ability to form stable coordination complexes with transition metals has made it a valuable component in the development of new catalysts for organic synthesis. Recent studies have demonstrated its effectiveness in promoting asymmetric catalysis, which is crucial for the production of enantiomerically pure compounds used in pharmaceuticals.
The biological activity of CAS No 2137698-36-1 has been extensively studied using advanced computational methods such as molecular docking and quantum mechanics simulations. These studies have revealed that the compound exhibits strong binding affinities to several key protein targets associated with inflammatory diseases and cancer progression. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are central mediators of inflammation.
Another notable aspect of this compound is its role in green chemistry initiatives. Its synthesis pathway generates minimal waste and utilizes environmentally friendly solvents, aligning with global efforts to reduce ecological impact. Furthermore, its stability under various environmental conditions makes it suitable for use in eco-friendly industrial processes.
Despite its numerous advantages, the commercialization of CAS No 2137698-36-1 faces challenges related to scalability and cost-effectiveness. However, ongoing research into more efficient synthetic routes and cost-saving strategies is expected to address these issues in the near future.
In conclusion, CAS No 2137698-36-1, or 1-methyl-4-(4-nitro-1H-pyrazol-1-Yl)-1H-imidazole-carbaldehyde, represents a cutting-edge molecule with vast potential across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research and development.
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